molecular formula C10H7BrN2O B15133016 3-(4-bromophenyl)-3H-pyridazin-6-one

3-(4-bromophenyl)-3H-pyridazin-6-one

Cat. No.: B15133016
M. Wt: 251.08 g/mol
InChI Key: OXLWJXLMVLQOLQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-3H-pyridazin-6-one typically involves the reaction of 4-bromobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3H-pyridazin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyridazinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling: Palladium catalysts and bases like potassium carbonate are typical for coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyridazinones, which can be further functionalized for specific applications.

Scientific Research Applications

3-(4-Bromophenyl)-3H-pyridazin-6-one has been explored for its potential in several scientific research areas:

    Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes or receptors involved in diseases such as cancer and inflammation.

    Materials Science: The compound can be used in the synthesis of liquid crystalline materials and polymers with unique electronic properties.

    Biological Studies: It is investigated for its antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.

Mechanism of Action

The mechanism by which 3-(4-bromophenyl)-3H-pyridazin-6-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a pyridazinone.

    4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group, but featuring a thiazole ring.

Uniqueness

3-(4-Bromophenyl)-3H-pyridazin-6-one is unique due to its pyridazinone core, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

3-(4-bromophenyl)-3H-pyridazin-6-one

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6,9H

InChI Key

OXLWJXLMVLQOLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=NC1C2=CC=C(C=C2)Br

Origin of Product

United States

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